N-(Propan-2-yl)quinoxalin-2-amine
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Overview
Description
2-Quinoxalinamine, N-(1-methylethyl)-(9CI) is a derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) typically involves the reaction of quinoxaline with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinamine, N-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, thereby modulating various biochemical pathways. For example, quinoxaline derivatives have been shown to inhibit PI3 kinases, which play a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
8-Quinoxalinamine, 2-methyl-: Another quinoxaline derivative with similar biological activities.
2-Quinoxalinamine, N-nitroso-: A derivative with distinct chemical properties and applications
Uniqueness
2-Quinoxalinamine, N-(1-methylethyl)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
41213-11-0 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-propan-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-8(2)13-11-7-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3,(H,13,14) |
InChI Key |
YHQDIXPDROHMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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